molecular formula C11H11N3O2S B12912822 N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine CAS No. 185301-18-2

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine

Cat. No.: B12912822
CAS No.: 185301-18-2
M. Wt: 249.29 g/mol
InChI Key: JYHOHSIOISYKGL-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine is a compound that belongs to the class of 1,3,4-thiadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptotic cell death in cancer cells by activating caspase-dependent pathways and inhibiting key signaling proteins such as VEGFR-2 . This leads to the disruption of cell proliferation and survival mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its glycine moiety, which imparts unique biological properties and enhances its potential as a versatile compound for various applications. Its ability to interact with specific molecular targets and pathways further distinguishes it from other similar compounds.

Properties

CAS No.

185301-18-2

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]acetic acid

InChI

InChI=1S/C11H11N3O2S/c15-10(16)7-12-11-14-13-9(17-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,15,16)

InChI Key

JYHOHSIOISYKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NCC(=O)O

Origin of Product

United States

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